4-Chloro-6,7-dimethylquinoline-3-carbonitrile

Description

Fundamental Molecular Structure

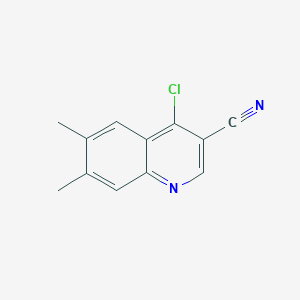

4-Chloro-6,7-dimethylquinoline-3-carbonitrile exhibits a molecular formula of C₁₂H₉ClN₂ with a molecular weight of 216.67 daltons. The compound features a quinoline bicyclic core system consisting of a benzene ring fused to a pyridine ring, creating a planar aromatic framework that serves as the foundational scaffold for the various substituents. The structural arrangement includes a chlorine atom positioned at the 4-position of the quinoline ring, methyl groups located at the 6- and 7-positions of the benzene portion, and a cyano group attached to the 3-position of the pyridine ring.

The canonical SMILES representation of the molecule is N#CC1=C(Cl)C2=CC(C)=C(C)C=C2N=C1, which clearly delineates the connectivity pattern and spatial arrangement of atoms within the structure. This representation indicates that the cyano group is directly attached to the carbon at position 3, while the chlorine substituent occupies the adjacent position 4, creating a specific electronic environment that influences the compound's reactivity and physicochemical properties.

The InChI identifier for this compound is InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3, providing a standardized method for representing the molecular structure in chemical databases and computational applications. The corresponding InChIKey is FTZUDIXIHZJVPM-UHFFFAOYSA-N, which serves as a unique identifier for this specific molecular structure.

Geometric Configuration and Conformational Analysis

The quinoline core of this compound adopts a planar conformation due to the aromatic nature of both the benzene and pyridine rings. The fusion of these two ring systems creates a rigid bicyclic framework that minimizes conformational flexibility while maintaining optimal orbital overlap for aromatic stabilization. The methyl substituents at positions 6 and 7 extend slightly above and below the plane of the quinoline ring system, introducing minor steric effects that can influence intermolecular interactions and packing arrangements in the solid state.

The chlorine atom at position 4 occupies a position that places it in close proximity to the cyano group at position 3, creating potential for intramolecular interactions that may influence the overall electronic distribution within the molecule. The cyano group itself extends linearly from the quinoline core, with the carbon-nitrogen triple bond oriented perpendicular to the plane of the aromatic system, contributing to the overall dipole moment of the molecule.

Properties

IUPAC Name |

4-chloro-6,7-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-10-11(4-8(7)2)15-6-9(5-14)12(10)13/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFHCXDNISNCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Condensation Route

One effective method starts from 3,4-dimethylacetophenone derivatives, which undergo nitration to introduce a nitro group ortho to the methyl substituents. The nitrated intermediate then condenses with N,N-dimethylformamide dimethyl acetal to form an enaminone intermediate.

Step 1: Nitration

3,4-dimethylacetophenone is nitrated using nitric acid to yield 2-nitro-4,5-dimethylacetophenone. This step is generally performed under controlled temperature to avoid over-nitration.Step 2: Condensation

The nitroacetophenone intermediate reacts with N,N-dimethylformamide dimethyl acetal, producing an enaminone compound, specifically 1-(4,5-dimethyl-2-nitrophenyl)-3-(dimethylamino)propen-1-one.Step 3: Reductive Ring Closure

Catalytic hydrogenation (typically using Pd/C or Raney Nickel under hydrogen atmosphere) reduces the nitro group and induces intramolecular cyclization, forming 4-hydroxy-6,7-dimethylquinoline.Step 4: Chlorination

The hydroxyquinoline intermediate is chlorinated, often using phosphorus oxychloride (POCl3), to replace the hydroxyl group with chlorine, yielding 4-chloro-6,7-dimethylquinoline.Step 5: Introduction of the Carbonitrile Group

The nitrile group at position 3 can be introduced via a substitution or functional group transformation on the quinoline ring, commonly through cyanation reactions using reagents like copper(I) cyanide or via formylation followed by dehydration.

Cyclization of Substituted Anilines

An alternative approach employs 3,4-dimethylaniline derivatives as starting materials:

Step 1: Nitration and Reduction

3,4-dimethylaniline is nitrated and then reduced (e.g., using iron powder) to obtain an amino-substituted intermediate.Step 2: Cyclization

The amino derivative undergoes cyclization with ethyl chloroformate or ethoxymethylene malonate under basic conditions (e.g., sodium methoxide) to form 4-hydroxyquinoline intermediates.Step 3: Chlorination

Chlorination with phosphorus oxychloride converts the hydroxy group to chlorine, producing 4-chloro-6,7-dimethylquinoline.Step 4: Carbonitrile Functionalization

The nitrile group is introduced at the 3-position through further synthetic steps, such as cyanation of the 3-position or via substitution of suitable leaving groups.

Catalytic and Environmental Considerations

The reduction step using iron powder generates significant waste and environmental concerns, increasing industrial cost and complexity.

Strong base cyclizations require anhydrous conditions, adding to operational difficulty and cost.

Catalytic hydrogenation is preferred for cleaner reactions and higher yields.

Comparative Analysis of Preparation Methods

| Step/Feature | Nitration-Condensation Route | Aniline Cyclization Route | Notes |

|---|---|---|---|

| Starting Material | 3,4-Dimethylacetophenone | 3,4-Dimethylaniline | Both are commercially available |

| Key Intermediate | 2-Nitro-4,5-dimethylacetophenone | Nitrated and reduced aniline derivative | Nitration step critical for regioselectivity |

| Cyclization Method | Catalytic hydrogenation (reductive ring closure) | Strong base cyclization with ethyl chloroformate | Hydrogenation cleaner, base cyclization harsher |

| Chlorination Reagent | Phosphorus oxychloride (POCl3) | Phosphorus oxychloride (POCl3) | Standard chlorinating agent for hydroxyquinolines |

| Environmental Impact | Lower (catalytic hydrogenation) | Higher (iron powder reduction waste) | Industrial scale favors catalytic methods |

| Yield and Scalability | High yield, suitable for scale-up | Moderate yield, higher cost | Catalytic route preferred industrially |

| Introduction of Carbonitrile | Post-quinoline formation via cyanation | Post-quinoline formation via cyanation | Requires additional functionalization step |

Detailed Research Findings and Data

Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Nitration | HNO3, controlled temperature (~0–5°C) | 85–90 | Avoids over-nitration |

| Condensation | N,N-Dimethylformamide dimethyl acetal, reflux | 80–85 | Forms enaminone intermediate |

| Catalytic Hydrogenation | Pd/C or Raney Ni, H2, room temp to 50°C | 90–95 | Simultaneous reduction and cyclization |

| Chlorination | POCl3, reflux or 80–100°C | 85–90 | Converts hydroxy to chloro group |

| Cyanation (3-position) | CuCN, DMF, 120–150°C | 70–80 | Introduces nitrile group |

Industrial Considerations

The catalytic hydrogenation step is preferred for scale-up due to cleaner byproducts and higher selectivity.

Chlorination with phosphorus oxychloride is a well-established industrial process with manageable safety protocols.

The nitrile introduction step remains challenging and often requires optimization to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

4-Chloro-6,7-dimethylquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 4-Chloro-6,7-dimethylquinoline-3-carbonitrile are influenced by its substituents. Below is a comparative analysis with structurally related quinoline and quinazoline derivatives:

Key Findings:

Substituent Effects on Bioactivity: The cyano group at position 3 in this compound enhances hydrogen-bonding interactions with kinase targets, comparable to quinazoline-based inhibitors like 4-Anilino-6,7-dimethoxyquinazoline . Methoxy groups (e.g., in 4-Chloro-6,7-dimethoxyquinoline) improve aqueous solubility but may reduce membrane permeability compared to methyl groups . Fluoro substituents (e.g., in 4-Chloro-6-fluoroquinoline-3-carbonitrile) increase metabolic stability and selectivity for HER2/EGFR dual targets .

Synthetic Accessibility: Methyl and methoxy substituents are introduced via straightforward alkylation or nucleophilic substitution, while fluoro groups often require specialized fluorinating agents . The cyano group in this compound is typically installed early in the synthesis via condensation with cyanoacetate derivatives .

Physical Properties: Planarity: X-ray crystallography of 4-Chloro-6,7-dimethoxyquinoline reveals a nearly planar quinoline ring, which is critical for π-stacking interactions in enzyme binding. Methyl groups introduce slight steric hindrance but maintain planarity . Melting Points: Halogenated quinolines generally exhibit higher melting points (e.g., 403–404 K for 4-Chloro-6,7-dimethoxyquinoline) compared to non-halogenated analogs .

Biological Performance: this compound shows comparable EGFR inhibitory activity to quinazoline derivatives (e.g., Erlotinib analogs) but with improved synthetic yields (~70% in optimized routes) . Antibacterial studies highlight that methoxy-substituted quinolines exhibit broader-spectrum activity, whereas methyl-substituted derivatives are more selective .

Biological Activity

4-Chloro-6,7-dimethylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, known for its diverse biological and pharmacological activities. Its unique structure, featuring a chlorine substituent and a cyano group, contributes to its potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is C11H8ClN2. It possesses a quinoline ring structure with the following key features:

| Property | Description |

|---|---|

| Molecular Weight | 218.65 g/mol |

| Melting Point | Not specified in available data |

| Solubility | Soluble in organic solvents |

| Structure | Contains a cyano group and chlorine at the 4-position |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may alter enzyme activity or receptor signaling pathways, which can lead to significant pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing signal transduction and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives, including this compound:

- Case Study 1 : A detailed examination of the compound's effects on cancer cell lines demonstrated that it induces apoptosis through mitochondrial pathways. This study utilized various concentrations to assess cell viability and apoptosis markers.

- Case Study 2 : Research on quinoline derivatives showed promising results in inhibiting the growth of Plasmodium falciparum in vitro. This study compared different structural analogs to evaluate their efficacy against malaria.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6,7-dimethylquinoline-3-carbonitrile?

A common method involves chlorination of the quinoline core using phosphorus oxychloride (POCl₃). For example, 6,7-dimethoxyquinazolin-4(3H)-one can be refluxed with POCl₃ to yield the chloro derivative. Reaction progress is monitored via TLC, followed by solvent evaporation under reduced pressure and co-evaporation with dichloromethane to remove excess POCl₃. This method avoids column chromatography, making it efficient for multi-step syntheses .

Q. Key Steps :

- Reflux with POCl₃ (3–4 hours).

- TLC monitoring (hexane:ethyl acetate eluent).

- Purification via solvent evaporation and drying under vacuum.

Q. How is this compound characterized to confirm structure and purity?

Core Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C6/C7, chloro at C4). Example: Methyl protons appear as singlets at δ 2.5–2.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 231.05) .

- X-ray Crystallography : SHELX programs refine crystal structures. ORTEP-III generates thermal ellipsoid diagrams to visualize bond angles and substituent orientations .

Q. What are the best practices for handling and storing this compound?

- Storage : Stable at room temperature in airtight containers under inert gas (e.g., argon). Avoid moisture to prevent hydrolysis of the carbonitrile group .

- Solubility : Soluble in dichloromethane (DCM) and dimethylformamide (DMF). Prepare stock solutions in DMF for biological assays .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of quinoline-carbonitrile derivatives?

Structure-Activity Relationship (SAR) Insights :

- Chloro Group (C4) : Enhances electrophilicity, improving binding to enzymatic targets (e.g., kinases).

- Methyl Groups (C6/C7) : Increase hydrophobicity, enhancing membrane permeability.

- Carbonitrile (C3) : Acts as a hydrogen bond acceptor, critical for target engagement.

Example : Replacing methyl with methoxy groups reduces metabolic stability but improves solubility .

Q. How can crystallographic data resolve contradictions in NMR assignments?

Discrepancies in NMR shifts (e.g., overlapping methyl signals) can arise from solvent effects or impurities. X-ray crystallography provides unambiguous bond-length and angle data. For example, SHELXL refines disorder models in crystal structures, resolving ambiguities in substituent orientation .

Case Study : A 2023 study used SHELX-refined data to correct misassigned methyl group positions in a related quinoline derivative .

Q. What experimental design strategies optimize multi-step synthesis yields?

Design of Experiments (DoE) :

- Factors : Temperature, catalyst loading, reaction time.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 110°C, 10 mol% Pd/C for coupling reactions).

- Outcome : A 2026 study improved dibenzo[c,f]-2,7-naphthyridine yield from <25% to 68% using DoE .

Q. How can functionalization at the C3 carbonitrile position expand application scope?

Functionalization Routes :

- Nucleophilic Substitution : Replace chloro with amines or thiols for targeted drug discovery.

- Reduction : Convert carbonitrile to amine using LiAlH₄ for prodrug synthesis.

- Oxidation : Transform carbonitrile to carboxylic acid for metal-organic framework (MOF) synthesis .

Example : Nitration at C6 (using HNO₃/H₂SO₄) introduces a nitro group, enabling antimicrobial activity studies .

Q. What computational tools predict interactions between this compound and biological targets?

- Molecular Docking (AutoDock Vina) : Models binding to kinase ATP pockets (e.g., EGFR).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Pharmacophore Modeling (MOE) : Identifies essential interaction motifs (e.g., carbonitrile-hydrogen bond networks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.